Ethyl (3-chlorothien-2-yl)(oxo)acetate

Description

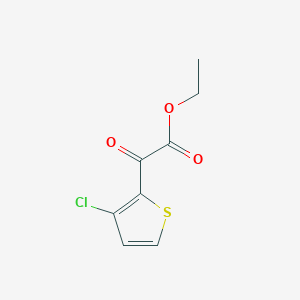

Ethyl (3-chlorothien-2-yl)(oxo)acetate is an α-ketoester derivative featuring a 3-chlorothiophene ring substituted at the 2-position of the acetate backbone. This compound is structurally characterized by:

- Ethyl ester group: Enhances solubility in organic solvents.

- Oxo (keto) group: A reactive site for nucleophilic additions or condensations.

Such compounds are pivotal intermediates in medicinal chemistry and materials science due to their versatile reactivity.

Properties

Molecular Formula |

C8H7ClO3S |

|---|---|

Molecular Weight |

218.66 g/mol |

IUPAC Name |

ethyl 2-(3-chlorothiophen-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C8H7ClO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 |

InChI Key |

ILJCMMQIICTXJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CS1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3-chlorothien-2-yl)(oxo)acetate can be synthesized through various methods. One common approach involves the acylation of 3-chlorothiophene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-chlorothien-2-yl)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The chlorine atom in the thienyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, resulting in the formation of substituted thienyl derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Amines, thiols; reactions often require a base like potassium carbonate and are conducted in polar solvents like dimethylformamide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted thienyl derivatives.

Scientific Research Applications

Ethyl (3-chlorothien-2-yl)(oxo)acetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.

Medicine: Research into potential therapeutic agents often involves derivatives of this compound due to its structural versatility.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (3-chlorothien-2-yl)(oxo)acetate depends on its specific application

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Receptor Binding: It can bind to receptors on cell surfaces, triggering or blocking signal transduction pathways.

Chemical Reactivity: The oxo and chlorine substituents confer reactivity that allows the compound to participate in various chemical transformations, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thienyl Acetates

a. Ethyl 2-(5-Bromo-2-thienyl)-2-oxoacetate (CAS 22098-10-8)

- Molecular Formula : C₈H₇BrO₃S

- Molecular Weight : 263.105 g/mol

- Key Differences :

- Bromine substitution at the 5-position of thiophene vs. chlorine at the 3-position.

- Bromine’s lower electronegativity and larger atomic radius may reduce electrophilicity at the keto group compared to chlorine.

- Applications: Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability .

b. Ethyl (5-Chloro-2-methylphenyl)aminoacetate (CAS 1425843-14-6)

- Molecular Formula: C₁₁H₁₂ClNO₃

- Molecular Weight : 253.67 g/mol

- Key Differences: Substitution with a 5-chloro-2-methylanilino group instead of thiophene. The anilino group introduces hydrogen-bonding capacity (N–H donor), altering solubility and biological activity. Applications: Potential use in agrochemicals or pharmaceuticals due to amine-directed interactions .

Heterocyclic and Aromatic α-Ketoesters

a. Ethyl 2-(Naphthalen-2-yl)-2-oxoacetate

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 228.24 g/mol

- Key Differences :

b. Ethyl 2-(2-Oxoindolin-3-ylidene)acetate

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Key Differences: Indole-derived structure with a conjugated enone system. Exhibits tautomerism (keto-enol), influencing reactivity in cycloadditions. Applications: Precursor to phosphorus ylides for organophosphorus synthesis .

Physicochemical and Spectral Properties

| Compound | Physical State | Key Spectral Data (¹H NMR) | logP |

|---|---|---|---|

| Ethyl (3-chlorothien-2-yl)(oxo)acetate* | Oil (inferred) | δ ~7.5 (thiophene-H), 4.4 (CH₂CH₃), 1.4 (CH₃) | ~2.5† |

| Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate | Oil | δ 7.6 (thiophene-H), 4.4 (q, J=7.2 Hz), 1.4 (t) | 2.07‡ |

| Ethyl 2-(naphthalen-2-yl)-2-oxoacetate | Yellow oil | δ 8.2 (naphthalene-H), 4.5 (q), 1.4 (t) | 3.12‡ |

*Inferred from analogs; †Predicted via ClogP; ‡Experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.